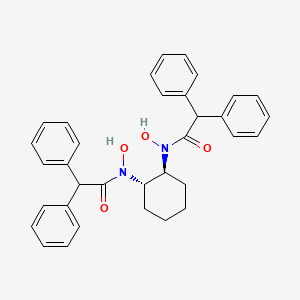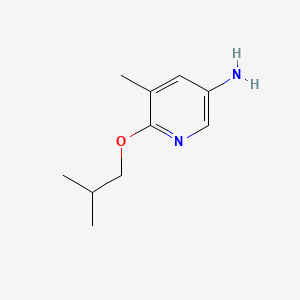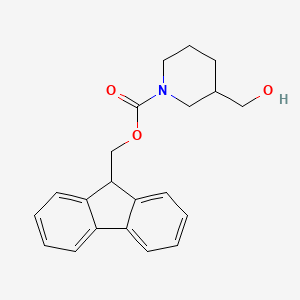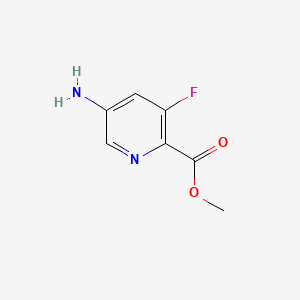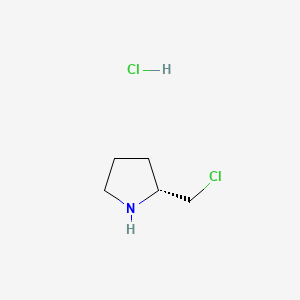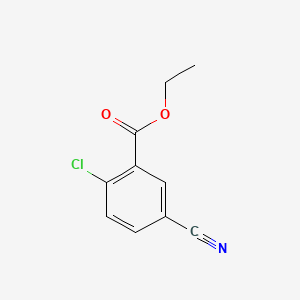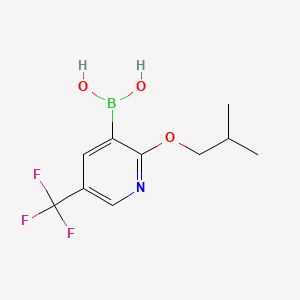
2-イソブトキシ-5-(トリフルオロメチル)ピリジン-3-ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a boronic acid derivative with the molecular formula C10H13BF3NO3. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a trifluoromethyl group and a boronic acid moiety, which contribute to its unique reactivity and applications.
科学的研究の応用
2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis.
Pharmacokinetics
This compound is reported to be slightly soluble in water , which may affect its absorption and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid . Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid typically involves the reaction of 2-isobutoxy-5-(trifluoromethyl)pyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts to facilitate the formation of the boronic acid derivative . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process is typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
化学反応の分析
Types of Reactions: 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various substituted pyridine derivatives.
類似化合物との比較
- 2-Isobutoxy-3-(trifluoromethyl)pyridine-5-boronic acid
- 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid, pinacol ester
Comparison: Compared to similar compounds, 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. The presence of the isobutoxy group and the trifluoromethyl group provides a balance of hydrophobicity and electronic effects, making it a versatile reagent in organic synthesis .
特性
IUPAC Name |
[2-(2-methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3NO3/c1-6(2)5-18-9-8(11(16)17)3-7(4-15-9)10(12,13)14/h3-4,6,16-17H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIVHYIBMDZMCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC(C)C)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681616 |
Source


|
| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-68-1 |
Source


|
| Record name | B-[2-(2-Methylpropoxy)-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
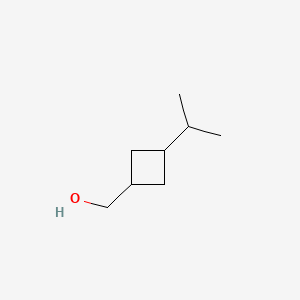
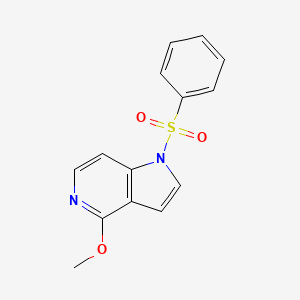
![8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B594505.png)
![5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B594507.png)
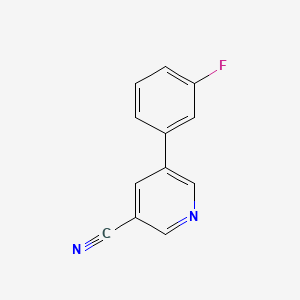
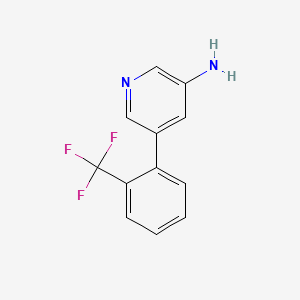
![4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594512.png)
